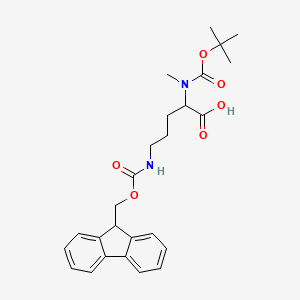
Boc-N-Me-Orn(Fmoc)-OH
Overview
Description
Boc-N-Me-Orn(Fmoc)-OH, also known as Boc-N-Me-Orn(Fmoc)-hydroxybenzyl, is an organic compound that has been used in a variety of scientific research applications. Boc-N-Me-Orn(Fmoc)-OH is a derivative of the amino acid ornithine and is a common building block for peptide synthesis. It is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are short chains of amino acids that are used in a variety of biochemical and physiological studies. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has also been used in the synthesis of peptide-based drugs, which are used to treat a variety of diseases.
Mechanism Of Action
Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is a building block for peptide synthesis. It is a highly versatile compound that can be used to synthesize a variety of peptides. During peptide synthesis, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH reacts with other amino acids to form peptide bonds. These peptide bonds are responsible for the structure and function of the peptide.
Biochemical And Physiological Effects
The biochemical and physiological effects of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH depend on the peptide that it is used to synthesize. Peptides are used in a variety of biochemical and physiological studies, and the effects of these peptides can vary greatly. Peptides can be used to modulate the activity of enzymes, hormones, and other proteins. Peptides can also be used to regulate cell growth and differentiation, as well as to regulate the immune system.
Advantages And Limitations For Lab Experiments
The use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH in lab experiments provides a number of advantages. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is easy to synthesize, and it can be used to synthesize a variety of peptides. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is also relatively inexpensive and readily available. However, there are some limitations to the use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH in lab experiments. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is not as stable as other peptide building blocks, and it can be difficult to control the reaction conditions. Additionally, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is not as efficient as other peptide building blocks, and it can produce unwanted byproducts.
Future Directions
There are many potential future directions for the use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH. Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH can be used to synthesize a variety of peptides, and these peptides can be used to study a variety of biological processes. Additionally, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH can be used to develop peptide-based drugs that can be used to treat a variety of diseases. Finally, Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH can be used to develop peptidomimetics, which are molecules that mimic the structure and
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134823905 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



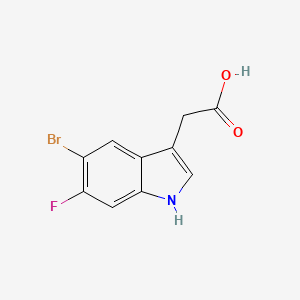
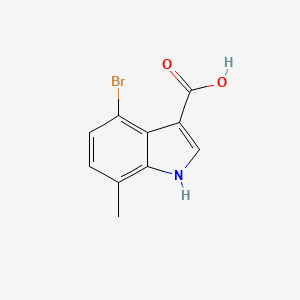

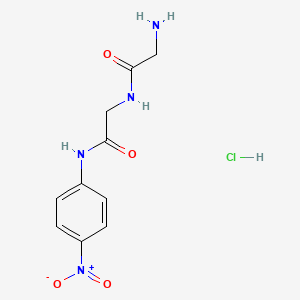
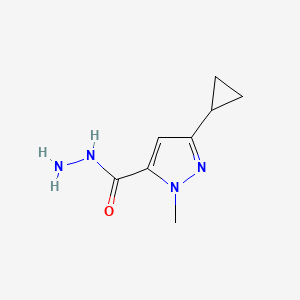

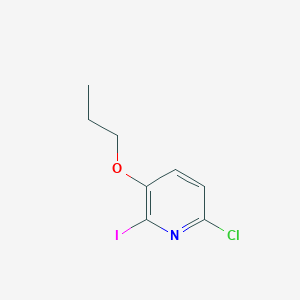
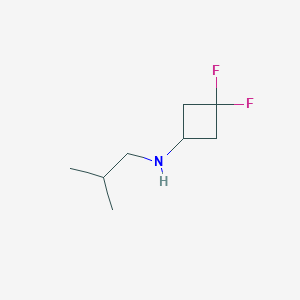
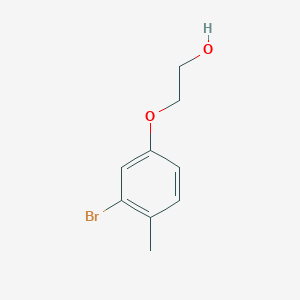
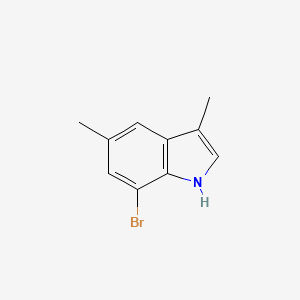

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
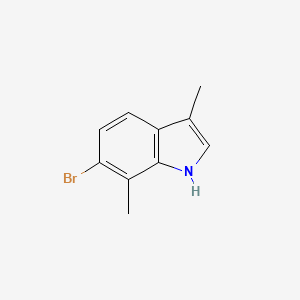
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)